(2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate
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Overview
Description
(2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amido-nitrile with a phenyl-substituted nitrile in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetic nanocatalysts, which offer high stability and ease of separation from the reaction mixture. These catalysts facilitate the efficient synthesis of oxazole derivatives under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole oxides.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives with altered electronic properties.
Scientific Research Applications
(2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound also features a phenyl group and exhibits cytotoxic potential against leukemia cell lines.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another heterocyclic compound with potential biological activity.
Uniqueness
What sets (2-phenyl-1,3-oxazol-4-yl)methyl N-(phenylcarbonyl)norvalinate apart is its unique combination of an oxazole ring with a norvalinate moiety, providing distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methyl 2-benzamidopentanoate |
InChI |
InChI=1S/C22H22N2O4/c1-2-9-19(24-20(25)16-10-5-3-6-11-16)22(26)28-15-18-14-27-21(23-18)17-12-7-4-8-13-17/h3-8,10-14,19H,2,9,15H2,1H3,(H,24,25) |
InChI Key |
NAXCPKLJQBKSDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC1=COC(=N1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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